2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a useful research compound. Its molecular formula is C12H16BNO5 and its molecular weight is 265.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A study focused on synthesizing related compounds and characterizing their structure and vibrational properties using spectroscopy (FT-IR, 1H NMR, 13C NMR, MS), X-ray diffraction, and DFT calculations. The research aimed at understanding the molecular and crystal structures, providing insights into the potential utility of such compounds in material science and chemistry (Wu et al., 2021).
Sensing Applications
Another research application involved the synthesis of a compound for hydrogen peroxide vapor detection. This work highlighted the potential use of boron ester or acid functional groups, present in compounds like 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, for detecting peroxide-based explosives. The study demonstrated an innovative approach to enhancing the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule (Fu et al., 2016).
Chemical Reactivity with Nitric Oxide and Peroxynitrite
Research investigating the reactivity of different phenol substrates with nitric oxide and peroxynitrite found that nitration is the major reaction with peroxynitrite. This suggests potential applications in studying the environmental and biological impacts of nitric oxide and peroxynitrite on organic compounds, including those related to this compound (Yenes & Messeguer, 1999).
DFT Studies and Molecular Characterization
A specific study on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole provided insights into the use of DFT to calculate molecular structures, showcasing the relevance of such compounds in theoretical chemistry and molecular modeling (Liao et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura coupling reactions . In these reactions, they form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
In the context of organic synthesis, the compound can influence the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is primarily seen in the formation of new organic compounds through carbon-carbon bond formation . It’s used as a reagent in organic synthesis, contributing to the creation of a wide variety of complex organic structures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at a temperature between 2-8°C to maintain its stability . Furthermore, it should be handled in a controlled environment to prevent exposure to air .
Safety and Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P405 (Store locked up), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Future Directions
Properties
IUPAC Name |
2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15)9(7-8)14(16)17/h5-7,15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPFDHFMRUGAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590386 |
Source
|
Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-08-4 |
Source
|
Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-nitrophenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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